
Dioxolane thymine nucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxolane thymine nucleoside, also known as (−)-β-D-(2R,4R)-dioxolane-thymine, is a thymidine analogue. This compound is particularly notable for its antiviral properties, especially against HIV-1 mutants. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxolane thymine nucleoside involves several steps. One common method starts with the preparation of a chiral 2-acyloxymethyl-5-oxo-1,3-dioxolane as a key intermediate . This intermediate undergoes further reactions to form the desired nucleoside. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods
For industrial production, the process is scaled up to produce large quantities of the compound. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can help achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Dioxolane thymine nucleoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the nucleoside .
Scientific Research Applications
Dioxolane thymine nucleoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues and as a reference compound in analytical studies.
Biology: It is used to study the mechanisms of nucleoside reverse transcriptase inhibitors and their effects on viral replication.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections.
Industry: It is used in the development of new antiviral drugs and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of dioxolane thymine nucleoside involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1 .
Comparison with Similar Compounds
Dioxolane thymine nucleoside is unique among nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Cytosine analogues: These compounds have similar antiviral properties but differ in their nucleobase structure.
Adenosine analogues: These compounds also inhibit viral replication but target different enzymes and pathways.
Guanosine analogues: These compounds are used in antiviral therapies but have different mechanisms of action.
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14) |
InChI Key |
BCAWWPAPHSAUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


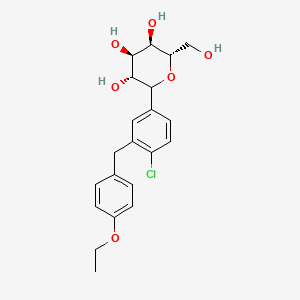
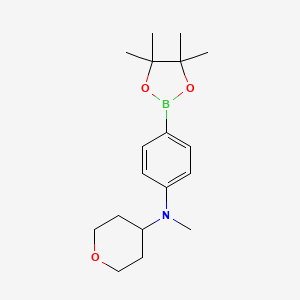
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
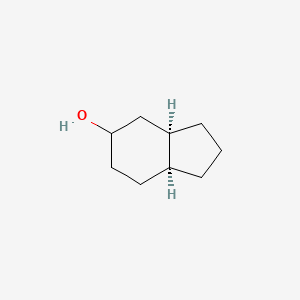
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)


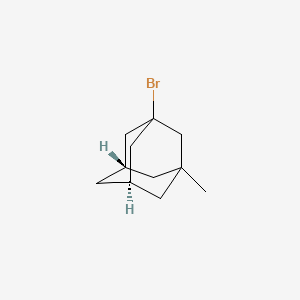
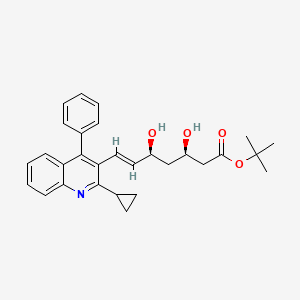
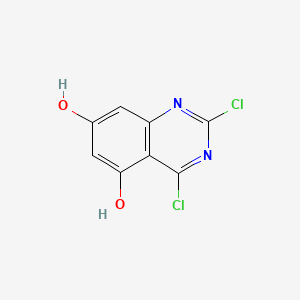
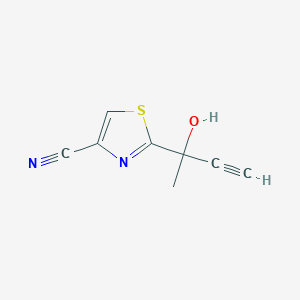
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
